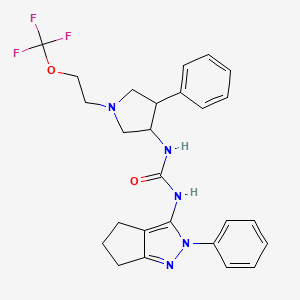

Pyrrolidinyl urea derivative 6

Description

Structure

3D Structure

Properties

Molecular Formula |

C26H28F3N5O2 |

|---|---|

Molecular Weight |

499.5 g/mol |

IUPAC Name |

1-(2-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-3-[4-phenyl-1-[2-(trifluoromethoxy)ethyl]pyrrolidin-3-yl]urea |

InChI |

InChI=1S/C26H28F3N5O2/c27-26(28,29)36-15-14-33-16-21(18-8-3-1-4-9-18)23(17-33)30-25(35)31-24-20-12-7-13-22(20)32-34(24)19-10-5-2-6-11-19/h1-6,8-11,21,23H,7,12-17H2,(H2,30,31,35) |

InChI Key |

AMRJQXCVKABTNA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(N(N=C2C1)C3=CC=CC=C3)NC(=O)NC4CN(CC4C5=CC=CC=C5)CCOC(F)(F)F |

Origin of Product |

United States |

Synthetic Methodologies for Pyrrolidinyl Urea Derivatives

General Synthetic Strategies for Urea (B33335) Functionalization

The formation of the urea moiety is a cornerstone of organic synthesis, with numerous methods developed over the years. These strategies often revolve around the creation of an isocyanate intermediate or the use of phosgene and its safer equivalents. researchgate.net

The classical and most traditional approach involves the reaction of amines with phosgene (COCl₂). wikipedia.org This method typically proceeds through a carbamoyl chloride or an isocyanate intermediate, which then reacts with another amine to form the urea. wikipedia.org Due to the high toxicity of phosgene gas, safer alternatives have been developed. Triphosgene, a stable crystalline solid, is a common substitute, although it still requires careful handling. researchgate.net

A widely used modern approach is the reaction of an amine with an isocyanate. wikipedia.org This method is particularly effective for creating unsymmetrical ureas. wikipedia.org Isocyanates can be prepared beforehand or generated in situ. For instance, the Hofmann rearrangement of primary amides using reagents like phenyliodine diacetate (PIDA) can produce isocyanates that are then trapped by an amine or ammonia source to yield the desired urea. organic-chemistry.org

Other phosgene-free methods have gained prominence to enhance safety and environmental compatibility. These include:

Carbamate (B1207046) Intermediates: Phenyl carbamates can be used as stable intermediates that react with amines, often in a solvent like dimethyl sulfoxide (DMSO), to produce ureas under mild conditions.

Carbonylating Agents: Reagents such as N,N'-Carbonyldiimidazole (CDI) serve as effective and safer substitutes for phosgene. researchgate.net

Oxidative Carbonylation: This involves the reaction of amines with carbon monoxide in the presence of an oxidant and a transition metal catalyst.

Direct Reaction with Urea: N-substituted ureas can be synthesized by heating primary amines with urea, often facilitated by microwave irradiation to improve reaction times and yields.

The table below summarizes common reagents used in general urea synthesis.

| Reagent Class | Specific Example(s) | Intermediate | Key Characteristics |

| Phosgene & Equivalents | Phosgene (COCl₂), Triphosgene | Isocyanate, Carbamoyl chloride | Traditional, highly efficient but involves toxic reagents. researchgate.netwikipedia.org |

| Isocyanates | Pre-formed or in situ generated | N/A | Versatile for symmetrical and unsymmetrical ureas. wikipedia.org |

| Carbamates | Phenyl carbamates | N/A | Allows for mild, neutral reaction conditions. |

| Safer Carbonylating Agents | N,N'-Carbonyldiimidazole (CDI) | N-acylimidazole | Crystalline, stable, and less hazardous alternative to phosgene. researchgate.net |

| Rearrangement Precursors | Primary Amides + PIDA | Isocyanate | In situ generation of isocyanate via Hofmann rearrangement. organic-chemistry.org |

| Direct Urea Condensation | Urea | N/A | Reacts directly with amines, often under microwave conditions. |

Specific Synthetic Approaches for Pyrrolidinyl Urea Derivative 6 and Related Structures

Pyrrolidinyl urea derivatives are a class of compounds that have been investigated as potent inhibitors of Tropomyosin receptor kinase A (TrkA). wipo.intgoogle.com The specific synthesis of "Pyrrolidinyl urea derivative 6" is detailed in patent literature, highlighting its importance in the development of targeted therapeutics. wipo.int

The general synthetic strategy for this class of molecules, including related TrkA inhibitors, typically involves a convergent synthesis where key fragments are prepared separately and then coupled in the final steps. nih.gov A common and effective method for forming the central urea linkage in these complex molecules is the reaction of a crucial amine intermediate with a suitable isocyanate. google.comnih.gov

A representative synthetic route can be described as follows:

Formation of the Isocyanate: A substituted aniline or heteroaromatic amine is converted into its corresponding isocyanate. This is often achieved by reacting the amine with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base like triethylamine. nih.gov This generates the reactive isocyanate intermediate in situ.

Nucleophilic Addition: The second key fragment, a pyrrolidine-containing amine (such as a substituted aminotetrahydrofuran for Pyrrolidinyl urea derivative 6), is then added to the reaction mixture. The amine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form the stable N,N'-disubstituted urea bond. nih.gov

This approach is highly modular, allowing for the synthesis of a diverse library of related structures by varying the amine and isocyanate precursors. nih.gov For instance, the synthesis of pyrazine-based TrkA inhibitors successfully utilized this protocol, where a substituted aminophenol was first coupled to a dichloropyrazine core, followed by conversion to an isocyanate using triphosgene, and subsequent reaction with a substituted aniline to yield the final urea product with high efficiency. nih.gov

Advanced Reaction Conditions and Optimization in Pyrrolidinyl Urea Synthesis

Optimizing reaction conditions is paramount for the efficient, scalable, and environmentally conscious synthesis of pyrrolidinyl urea derivatives. Research has focused on improving yields, reducing reaction times, and minimizing the use of hazardous materials through advancements in catalysts, solvents, and energy sources. researchgate.netresearchgate.net

Catalysis: The choice of catalyst can significantly influence the efficiency of urea synthesis. While many urea formations proceed without a catalyst, certain transformations benefit from their use. For instance, nano-BF₃-SiO₂ has been employed as a reusable, silica-supported Lewis acid catalyst for the synthesis of urea derivatives, offering advantages like easy work-up and reduced waste. researchgate.net In the burgeoning field of green chemistry, electrocatalysis offers a sustainable alternative, enabling the coupling of CO₂ and nitrogen sources under ambient conditions to form urea, thereby avoiding harsh industrial processes. researchgate.netchemeurope.com The design of multifunctional catalysts, such as those with precisely situated Lewis acid/base pairs, is a key area of research to facilitate the efficient coupling of reactants. nih.gov

Solvents and Reaction Media: The solvent plays a critical role in solubility, reaction rate, and environmental impact. While traditional organic solvents are common, greener alternatives are increasingly favored. Polyethylene glycol (PEG-400) has been used as a non-hazardous solvent medium, often in combination with ultrasound irradiation to accelerate the reaction. researchgate.net In some cases, reactions can be performed in water without an organic co-solvent or even under solvent-free conditions, which simplifies purification and reduces environmental impact. researchgate.net

Energy Sources and Temperature: Microwave irradiation has emerged as a powerful tool in urea synthesis, significantly reducing reaction times from hours to minutes compared to conventional heating. This technique provides rapid and uniform heating, often leading to higher yields and cleaner reactions. Temperature control is also crucial; while some reactions proceed efficiently at room temperature, nih.gov others require heating to achieve optimal conversion. researchgate.net The optimization of these parameters—catalyst, solvent, and temperature—is often performed systematically to identify the most efficient conditions for a specific transformation.

The following table illustrates the impact of optimizing various reaction conditions on the yield of a model urea synthesis.

| Entry | Catalyst | Solvent | Temperature (°C) | Method | Yield (%) |

| 1 | None | Toluene | Reflux | Conventional | 45 |

| 2 | Nano-BF₃-SiO₂ | PEG-400 | 50 | Conventional | 75 |

| 3 | Nano-BF₃-SiO₂ | PEG-400 | 50 | Ultrasound | 94 |

| 4 | None | None | 100 | Microwave | 92 |

This table is a representative example based on findings for optimizing urea derivative synthesis and is for illustrative purposes. researchgate.net

Structure Activity Relationship Sar Studies of Pyrrolidinyl Urea Derivatives

Rational Design Principles for Pyrrolidinyl Urea (B33335) Scaffolds

The rational design of pyrrolidinyl urea scaffolds is a strategic process that leverages an understanding of the target's three-dimensional structure and the physicochemical properties of the ligand. oncodesign-services.comucr.edu The core principle is to create molecules that can effectively interact with a specific biological target, such as an enzyme or receptor, to elicit a desired physiological response. oncodesign-services.com

The pyrrolidinyl urea moiety itself is a key pharmacophore, a structural unit responsible for the compound's biological activity. bohrium.combiosolveit.de The urea group is a versatile hydrogen bond donor and acceptor, capable of forming multiple stable hydrogen bonds with amino acid residues in a protein's binding site. nih.gov This interaction is critical for the affinity and specificity of the drug-target complex. nih.gov The pyrrolidine (B122466) ring, a five-membered saturated heterocycle, offers several advantages in drug design. nih.gov Its non-planar, three-dimensional structure allows for better exploration of the pharmacophore space compared to flat aromatic rings. nih.gov This "pseudorotation" of the pyrrolidine ring contributes to its ability to fit into complex binding pockets. nih.gov

The design process often begins with a known active compound or a "hit" from high-throughput screening. oncodesign-services.com Medicinal chemists then systematically modify different parts of the scaffold—the pyrrolidine ring, the urea linker, and any attached substituent groups—to enhance biological activity and improve drug-like properties. oncodesign-services.com This can involve "scaffold hopping," where the core structure is replaced with a chemically different but functionally similar motif to overcome issues like toxicity or to secure novel intellectual property. biosolveit.de

Impact of Substituent Modifications on Biological Activity Profiles

The biological activity of pyrrolidinyl urea derivatives is highly sensitive to the nature and position of substituents on the core scaffold. bohrium.comrsc.org Modifications to the pyrrolidinyl moiety and other aromatic or heteroaromatic groups can profoundly influence potency, selectivity, and pharmacokinetic properties.

The pyrrolidine ring is not merely a structural anchor but plays an active role in determining the biological profile of these derivatives. nih.gov Its sp3-hybridized carbons provide a three-dimensional framework that can be strategically substituted to optimize interactions with the target. nih.gov

The position of substituents on the pyrrolidine ring is critical. For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of the acetic acid group at the 2-position, which is a key pharmacophore for activity. nih.gov Similarly, substituents at the C-4 position of a proline ring (a derivative of pyrrolidine) can influence the puckering of the ring, while substituents at the C-2 position affect its basicity. nih.gov The nitrogen atom of the pyrrolidine ring is a common point of substitution, with a high percentage of FDA-approved pyrrolidine-containing drugs being substituted at this position. nih.gov

The stereochemistry of the pyrrolidine ring is also paramount. The presence of chiral centers means that different stereoisomers can have vastly different biological activities due to their unique spatial arrangements and how they interact with chiral biological targets like proteins. nih.gov

The aromatic and heteroaromatic groups attached to the urea portion of the molecule also play a significant role in defining the SAR. These groups can engage in various non-covalent interactions with the target protein, including hydrophobic interactions, pi-stacking, and hydrogen bonding. nih.gov

For example, in a series of GlyT1 inhibitors, the replacement of a benzoyl group with other aryl substituents led to new, potent analogues. nih.gov The introduction of fluorophenyl substituents at a specific position on pyrrolidine sulfonamides resulted in better in vitro potency. nih.gov In another study on anti-tuberculosis agents, a bulky adamantyl group was preferred at one position of the urea, while an aryl ring was favored at the other. nih.gov Substitutions on this aryl ring, particularly at the meta and para positions, were well-tolerated and did not significantly impact activity. nih.gov

The type of heteroaromatic ring can also be influential. In one study, the activity of compounds with heteroaromatic substituents was influenced by the number and position of nitrogen atoms within the ring. nih.gov The inclusion of heteroaromatic rings like pyridine (B92270) or thiophene (B33073) can alter the electronic properties and hydrogen bonding capacity of the molecule, leading to changes in biological activity. rsc.orgnih.gov

The following table summarizes the impact of various substituents on the biological activity of pyrrolidinyl urea derivatives based on reported research findings.

| Compound Series | Substituent Modification | Observed Impact on Biological Activity | Reference |

| GlyT1 Inhibitors | Replacement of benzoyl group with other aryl groups | Led to new potent analogues. | nih.gov |

| Pyrrolidine Sulfonamides | Fluorophenyl substituents at position 3 | Offered better in vitro potency. | nih.gov |

| Anti-tuberculosis Agents | Adamantyl group at one urea position, aryl at the other | Preferred substitution pattern for high activity. | nih.gov |

| Pyrrolidine Sulfonamides | Heteroaromatic substituents at position 4 | Activity influenced by number and position of nitrogen atoms. | nih.gov |

| Thieno[3,2-b]pyridinyl Ureas | p-fluorobenzyl on piperidinyl moiety | Resulted in a highly potent UT antagonist. | nih.gov |

Stereochemical Considerations in Biological Activity and Target Interactions

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical determinant of biological activity for pyrrolidinyl urea derivatives. nih.gov The pyrrolidine ring can possess multiple stereogenic centers, leading to the possibility of numerous stereoisomers, each with a potentially unique biological profile. nih.gov

The differential activity of enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images) arises from the fact that biological targets, such as enzymes and receptors, are themselves chiral. This enantioselectivity means that one stereoisomer may bind to a target with high affinity, while another may bind weakly or not at all. For example, in a series of CRAC channel inhibitors, the S-configuration of a phenylethyl group was found to be critical for activity.

Computational Chemistry Approaches in SAR Elucidation (e.g., Molecular Docking)

Computational chemistry has become an indispensable tool in modern drug discovery for elucidating SAR. oncodesign-services.com Techniques like molecular docking allow researchers to predict the preferred orientation of a ligand when bound to a protein target, providing insights into the binding mode and potential interactions. ijpsr.com

Molecular docking studies can help to rationalize observed SAR data and guide the design of new, more potent compounds. ijpsr.comnih.gov For example, docking can reveal how the urea moiety forms hydrogen bonds with specific amino acid residues in the active site of an enzyme. It can also show how different substituents on the pyrrolidinyl or aromatic rings occupy specific pockets within the binding site, explaining why certain modifications lead to increased or decreased activity. nih.gov

In the study of antimicrobial urea derivatives, molecular docking was used to investigate the binding mechanism of the most active compounds against Acinetobacter baumannii. nih.gov The results showed that the studied compounds displayed similar interactions with key amino acid residues as a known ligand, suggesting a preferential binding to the enzyme. nih.gov Similarly, docking studies on anti-tubercular urea derivatives helped to understand the binding affinity of the ligands to the target enzyme, epoxide hydrolase. ijpsr.com These computational models can predict the binding orientation of small molecule drug candidates to their protein targets and play a significant role in the rational design of drugs. ijpsr.com

Molecular Mechanisms of Action and Target Elucidation for Pyrrolidinyl Urea Derivative 6 and Analogs

Elucidation of Primary Molecular Targets

Research into pyrrolidinyl urea (B33335) derivatives has unveiled their interaction with several critical biological molecules. The core structure, combining a pyrrolidine (B122466) ring with a urea linkage, facilitates diverse interactions, leading to high-affinity binding and potent biological effects. The following sections detail the specific molecular targets identified for these compounds.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a primary mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.govnih.gov Consequently, inhibiting VEGFR-2 is a key strategy in cancer therapy. nih.gov The urea derivative structure is a common feature in many small molecule VEGFR-2 tyrosine kinase inhibitors. nih.gov

While a specific compound designated "Pyrrolidinyl urea derivative 6" is not explicitly detailed in the surveyed literature, numerous studies have established that derivatives incorporating a pyrrolidinyl urea scaffold are potent inhibitors of VEGFR-2. For instance, a series of indenoisoquinolone derivatives were developed, where the inclusion of a pyrrolidinyl side chain proved beneficial for activity. sci-hub.se Compound 21c , which contains a pyrrolidinyl group, was identified as the most potent against the MDA-MB-231 breast cancer cell line with an IC50 of 0.5µM. sci-hub.se Its binding mode was shown to be similar to that of other diaryl urea VEGFR-2 inhibitors, with the core skeleton occupying the ATP-binding region. sci-hub.se

Further research on quinoline-thiazolidinone urea derivatives has also highlighted the importance of nitrogen-containing heterocyclic rings, such as pyrrolidine, for potent VEGFR-2 inhibition. nih.gov The introduction of non-aromatic nitrogen heterocycles like pyrrolidine and piperidine (B6355638) into certain molecular scaffolds resulted in significant VEGFR-2 inhibitory activity. nih.gov Similarly, new pyridine (B92270) derivatives containing a urea linker have been designed as VEGFR-2 inhibitors, with some compounds showing potent enzymatic inhibition. researchgate.net

| Compound Class | Specific Derivative | VEGFR-2 Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Indenoisoquinolone Derivative | Compound 21c (with pyrrolidinyl group) | 0.5 µM (Anti-proliferative, MDA-MB-231) | sci-hub.se |

| Quinoline-Thiazolidinone Urea Derivative | Compound 21 | 18.7 nM | nih.gov |

| Pyridine Urea Derivative | Compound 6 | 0.43 µM | researchgate.net |

| Pyrazolopyrimidine Urea Derivative | Compound 5g | Nanomolar range | nih.gov |

Beyond VEGFR-2, the versatile pyrrolidinyl urea structure and its analogs have been found to interact with a diverse set of other enzymes and receptors, demonstrating a broad therapeutic potential.

The enzyme Aminoglycoside 6'-N-acetyltransferase type Ib (AAC(6')-Ib) is a primary cause of bacterial resistance to aminoglycoside antibiotics, such as amikacin, in Gram-negative pathogens. mdpi.comnih.gov The identification of inhibitors for this enzyme is a critical strategy to overcome antibiotic resistance. nih.gov

Research using mixture-based combinatorial libraries has identified potent inhibitors of AAC(6')-Ib built upon a pyrrolidine pentamine scaffold. mdpi.commdpi.com While these specific inhibitors are not urea derivatives, they highlight the importance of the pyrrolidine ring in targeting this enzyme. The lead compound from these studies consists of a pyrrolidine pentamine structure substituted with two S-phenyl groups, an S-hydroxymethyl group, and a 3-phenylbutyl group. mdpi.comresearchgate.net Structure-activity relationship (SAR) studies revealed that the aromatic functionalities and specific stereochemical conformations are essential for inhibitory activity, while truncations of the scaffold lead to inactive compounds. mdpi.comnih.gov Molecular docking studies suggest these compounds bind preferentially to the enzyme's kanamycin (B1662678) C binding cavity. researchgate.net

| Compound Scaffold | Key Structural Features | Target | Significance | Reference |

|---|---|---|---|---|

| Pyrrolidine Pentamine | Substituted pyrrolidine ring, two S-phenyl groups, S-hydroxymethyl group, 3-phenylbutyl group. | AAC(6')-Ib | Inhibits aminoglycoside inactivation, potentially restoring antibiotic efficacy. | mdpi.commdpi.comresearchgate.net |

The Cannabinoid CB1 receptor, a G-protein-coupled receptor (GPCR) highly expressed in the central nervous system, is a key component of the endocannabinoid system. nih.gov Allosteric modulators offer an alternative therapeutic approach to directly activating or blocking the receptor, potentially with fewer side effects. acs.orgnih.gov

A class of diarylurea derivatives containing a pyrrolidinyl moiety has been identified as potent allosteric modulators of the CB1 receptor. nih.govacs.org The representative compound, PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea), is a negative allosteric modulator (NAM). caymanchem.comrndsystems.comtocris.com It inhibits the functional activity of CB1 agonists like CP55,940 while simultaneously increasing their binding affinity, a complex pharmacological profile characteristic of some allosteric modulators. nih.govescholarship.orgnih.gov

SAR studies have explored the importance of the different structural components of PSNCBAM-1. nih.govnih.gov While the pyrrolidinyl ring is present in the parent compound, subsequent research has shown that it is not an absolute requirement for CB1 allosteric modulation, and the pyridinyl ring can be replaced by other aromatic systems. nih.govacs.org However, modifications to the pyrrolidinyl portion, such as ring expansion to a piperidyl analog or ring-opening, influence potency, suggesting the binding pocket has specific spatial limitations. nih.gov

| Compound | Description | CB1 Receptor Activity (IC50) | Reference |

|---|---|---|---|

| PSNCBAM-1 (Compound 4) | Diarylurea with a pyrrolidinyl group. | 45 nM (inhibition of CP 55,940) | rndsystems.comtocris.com |

| Piperidyl Analog (Compound 10) | Ring-expanded analog of PSNCBAM-1. | ~100 nM (3-fold less potent than PSNCBAM-1) | nih.gov |

| Compound 29 | PSNCBAM-1 analog with a 4-cyano group. | Highest potency in series. | nih.gov |

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that deactivates incretin (B1656795) hormones, such as GLP-1, which are responsible for stimulating insulin (B600854) secretion. oatext.comnih.gov Inhibition of DPP-IV is a validated therapeutic strategy for the treatment of type 2 diabetes. nih.govgoogle.com The pyrrolidine scaffold is a crucial pharmacophore found in many potent DPP-IV inhibitors, including marketed drugs like vildagliptin (B1682220) and saxagliptin. nih.govtandfonline.com

Research has identified novel DPP-IV inhibitors that feature a urea group linked to a heterocyclic scaffold. One study identified an isoleucine pyrazolidide (a scaffold similar to pyrrolidine) containing a phenyl urea group, Compound 1 , as an inhibitor of rat, porcine, and human DPP-IV with IC50 values in the low micromolar range. nih.gov Optimization of this compound led to Compound 2 , which acted as a selective and competitive inhibitor of DPP-IV. nih.gov The pyrrolidine ring of such inhibitors typically binds to the hydrophobic S1 pocket of the enzyme. tandfonline.com The design of inhibitors often involves creating specific interactions with key residues like Glu205, Glu206, and Tyr662 in the enzyme's active site. oatext.comtandfonline.comacs.org

| Compound | Scaffold | DPP-IV Inhibitory Activity (IC50) | Reference |

|---|---|---|---|

| Compound 1 | Isoleucine pyrazolidide with phenyl urea | 1.70 µM (Rat Plasma) | nih.gov |

| Compound 2 | Optimized pyrazolidide derivative | Similar in vitro activity to Compound 1 | nih.gov |

| Vildagliptin | Cyanopyrrolidine | Potent inhibitor (Marketed Drug) | nih.gov |

| Saxagliptin | Cyanopyrrolidine | Potent inhibitor (Marketed Drug) | nih.gov |

The enzyme 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) catalyzes the conversion of inactive cortisone (B1669442) to active cortisol within cells. nih.govhelmholtz-berlin.de Overexpression of this enzyme in metabolic tissues is linked to obesity and type 2 diabetes, making its inhibition a promising therapeutic target. nih.govuchile.cl

A high-throughput screening campaign led to the identification of a novel class of pyrrolidine-pyrazole ureas as potent and selective inhibitors of both human and murine 11β-HSD1. helmholtz-berlin.denih.govresearchgate.net Rational chemical optimization of this series yielded compounds with suitable pharmacological profiles and activity in target tissues. helmholtz-berlin.denih.gov X-ray crystallography has revealed the binding mode of these urea inhibitors within the active site of 11β-HSD1, providing a structural basis for their inhibitory activity and guiding further drug design. rcsb.org

| Compound Class | Target Enzyme | Significance | Reference |

|---|---|---|---|

| Pyrrolidine-pyrazole ureas | 11β-HSD1 (human and murine) | Potent and selective inhibition. Potential treatment for type 2 diabetes and metabolic syndrome. | helmholtz-berlin.denih.govresearchgate.net |

Exploration of Other Key Enzyme and Receptor Targets for Pyrrolidinyl Urea Derivatives

MDM2-p53 Interaction Modulation

The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its function is often inactivated in cancer. scispace.compensoft.net A primary negative regulator of p53 is the Murine Double Minute 2 (MDM2) oncoprotein, which binds to p53 and promotes its degradation. pensoft.netdovepress.com Disrupting the MDM2-p53 interaction with small-molecule inhibitors is a recognized strategy to reactivate p53's tumor-suppressing function. scispace.compensoft.net

Pyrrolidine-based scaffolds have been explored for this purpose. Specifically, the fusion of spirooxindole and pyrrolidine moieties has been a focus of significant interest in developing potent MDM2-p53 inhibitors. scispace.com Research into 1-arylpyrrolidone derivatives, developed through a molecule-fusing strategy, has yielded compounds with potent inhibitory activity against the p53-MDM2 interaction. nih.gov Two such derivatives, compounds 8b and 8g , demonstrated significant potency with Ki values of 90 nM, a threefold increase in activity compared to their parent compound. nih.gov Further studies confirmed that compound 8b can effectively activate p53 proteins in A549 lung cancer cells. nih.gov

While direct studies on "derivative 6" are not specified, the efficacy of the broader class of pyrrolidine-containing molecules highlights their potential as a foundational structure for developing inhibitors that target the MDM2-p53 pathway. scispace.comnih.gov

Table 1: Inhibitory Activity of Pyrrolidone Analogs against MDM2-p53 Interaction

| Compound | Ki (nM) | Cell Line Tested | Effect |

| 8b | 90 | A549 (Lung Cancer) | p53 activation nih.gov |

| 8g | 90 | Not Specified | Potent p53-MDM2 inhibition nih.gov |

Mitochondrial Permeability Transition Pore (mPTP) Blockade

The opening of the mitochondrial permeability transition pore (mPTP) is a critical event in cell death pathways, particularly in the context of ischemia-reperfusion injury and neurodegeneration. nih.govmdpi.com The mPTP is a non-specific channel in the inner mitochondrial membrane whose opening leads to mitochondrial swelling, dysfunction, and subsequent cell death. frontiersin.orgplymouth.ac.uk A key regulator of the mPTP is Cyclophilin D (CypD), making it a prime target for therapeutic intervention. nih.govresearchgate.net

Research has identified phenyl-pyrrolidine derivatives as potential mPTP inhibitors. One study investigated a novel small-molecule cyclophilin inhibitor, C31 , which was specifically designed to target CypD. nih.gov Furthermore, various pyridyl/pyrazinyl thiourea (B124793) derivatives have been synthesized and evaluated for their ability to prevent β-amyloid (Aβ)-induced mPTP opening. researchgate.net In these studies, several compounds showed neuroprotective effects superior to the standard inhibitor Cyclosporin A (CsA). researchgate.net For example, derivative 14 was found to inhibit mPTP opening by 76% at a concentration of 5 µM. researchgate.net Another promising compound, 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea (5) , effectively maintained mitochondrial function and cell viability. researchgate.net

These findings suggest that the pyrrolidinyl urea scaffold is a viable starting point for developing potent mPTP blockers for conditions associated with mitochondrial dysfunction. nih.govresearchgate.net

Table 2: mPTP Inhibitory Activity of Analog Compounds

| Compound | Concentration | % Inhibition of mPTP Opening |

| Derivative 14 | 5 µM | 76% researchgate.net |

Phosphoinositide 3-Kinase alpha (PI3Kα) Inhibition

The Phosphoinositide 3-Kinase (PI3K) signaling pathway is central to cellular growth, proliferation, and survival, and its inhibition is a key strategy in cancer therapy. tandfonline.comresearchgate.net The PI3Kα isoform is frequently mutated in various cancers, making it a desirable therapeutic target. tandfonline.comnih.gov

A series of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives have been designed and screened for their inhibitory activity against PI3Kα. tandfonline.comnih.gov Within this series, the introduction of a urea group at certain positions led to a notable increase in potency. tandfonline.comnih.gov For instance, modifying compound 15 (a fluoro-substituted analog) to the urea derivative 33 resulted in an increased inhibitory rate. tandfonline.comnih.gov This trend was also observed in the pyrrolidinyl amide series of compounds. nih.gov

Systematic structure-activity relationship (SAR) studies identified compound 35 as a potent PI3Kα inhibitor with an IC50 of 150 nM in enzymatic assays and significant antiproliferative activity in cancer cell lines harboring PIK3CA mutations. tandfonline.comnih.gov Other research has also highlighted urea derivatives as potent PI3K inhibitors, sometimes in combination with mTOR inhibition. oncotarget.commedscape.comnuph.edu.ua For example, the urea derivative 112 showed high potency for mTOR and selectivity against PI3Kα (mTOR IC50=0.028 µM, PI3Kα IC50 = 0.565 µM). oncotarget.com

Table 3: PI3Kα Inhibitory Activity of Selected Analogs

| Compound | Target(s) | IC50 |

| 35 | PI3Kα | 150 nM tandfonline.comnih.gov |

| 112 | mTOR / PI3Kα | 0.028 µM / 0.565 µM oncotarget.com |

Transient Receptor Potential Vanilloid 1 (TRPV1) Receptor Antagonism

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel involved in the detection of noxious stimuli like heat and capsaicin, making it a key target for pain management. mdpi.comnih.govunife.it Pyrrolidinyl ureas have emerged as a significant class of TRPV1 antagonists. nih.gov

A prominent example is SB-705498 (N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea), which was identified as a potent, selective, and orally bioavailable TRPV1 antagonist. nih.govnih.gov In functional assays, SB-705498 acts as a competitive antagonist of capsaicin-mediated activation of human TRPV1 with a pKi of 7.6. nih.gov It effectively antagonizes multiple modes of TRPV1 activation, including by capsaicin, acid, and heat. nih.gov Further studies have explored hybridizing the pyrrolidinyl-urea core with other chemical moieties to generate new derivatives with varying levels of TRPV1 inhibition, with some reaching efficacy comparable to reference antagonists. mdpi.com

Table 4: TRPV1 Antagonist Activity of Pyrrolidinyl Urea Analog

| Compound | Target | Activity (pKi) |

| SB-705498 | Human TRPV1 | 7.6 nih.gov |

Tropomyosin Receptor Kinase A (TrkA) Kinase Inhibition

Tropomyosin receptor kinases (TrkA, TrkB, TrkC) are critical for the development and function of the nervous system, and TrkA, in particular, is a target for treating chronic pain and certain cancers. nih.govresearchgate.netwipo.int Pyrrolidinyl urea compounds have been specifically developed as TrkA kinase inhibitors. google.comgoogle.com

Research has led to the discovery of highly selective TrkA inhibitors from this chemical class. For example, the N-phenyl-pyrazole derivative 46 demonstrated excellent TrkA inhibitory activity with an IC50 value of 10 nM. nih.gov This compound exhibited nearly 100-fold selectivity for TrkA over TrkB (IC50 = 1800 nM) and TrkC (IC50 = 700 nM). nih.gov The development of such selective inhibitors is crucial due to the high structural homology among the Trk kinase domains. nih.gov The potential of pyrrolidinyl urea derivatives as TrkA inhibitors is further supported by numerous patent filings claiming these structures for the treatment of TrkA-related diseases. researchgate.netwipo.int

Table 5: TrkA Kinase Inhibitory Activity and Selectivity of an Analog

| Compound | TrkA IC50 (nM) | TrkB IC50 (nM) | TrkC IC50 (nM) |

| N-phenyl-pyrazole derivative 46 | 10 | 1800 | 700 nih.gov |

Akt Inhibition

Akt, also known as Protein Kinase B, is a key downstream effector in the PI3K signaling pathway. Its inhibition is a therapeutic strategy in cancer research. Quinazoline-based derivatives, which can incorporate pyrrolidinyl moieties, have been investigated as agents that act on the PI3K/Akt/mTOR signaling cascade. While direct inhibition data for "derivative 6" on Akt is not specified, compounds that inhibit PI3Kα, such as those discussed in section 4.1.2.7, consequently affect the downstream signaling of Akt. The development of quinazoline (B50416) derivatives as PI3K/Akt/mTOR pathway inhibitors underscores the potential for this class of compounds to modulate Akt activity. researchgate.net

α-Glucosidase and Aldose Reductase Inhibition

Inhibitors of α-glucosidase and α-amylase are used in the management of type 2 diabetes by slowing the absorption of glucose from the intestines. nih.govmdpi.com Pyrrolidine derivatives have been extensively studied as potential inhibitors of these enzymes. nih.govresearchgate.net

Research has shown that synthetic pyrrolidine ring-based compounds can effectively inhibit both α-amylase and α-glucosidase. researchgate.net In one study of novel hybrid benzimidazole (B57391) urea derivatives, compound 3c , which features a 4-methoxyphenyl (B3050149) group, showed remarkable inhibitory action against both enzymes. mdpi.com Other derivatives in the same series, such as 3e (isopropyl group) and 3g (di-phenyl urea group), also demonstrated good inhibitory potential. mdpi.com A different study on chromene derivatives found that compounds 6 and 10 exhibited very high potency against α-glucosidase, with IC50 values of 0.975 ± 0.04 µg/mL and 0.584 ± 0.02 µg/mL, respectively, which is comparable to or better than the standard drug Acarbose. researchgate.net

While specific data on "derivative 6" is unavailable, the consistent findings across different studies confirm that the pyrrolidine and urea structures are promising scaffolds for designing effective α-glucosidase inhibitors. nih.govmdpi.comresearchgate.net

Table 6: α-Glucosidase Inhibitory Activity of Analog Compounds

| Compound Class | Derivative | α-Glucosidase IC50 (µg/mL) |

| Chromene Derivative | 6 | 0.975 ± 0.04 researchgate.net |

| Chromene Derivative | 10 | 0.584 ± 0.02 researchgate.net |

| Acarbose (Standard) | - | 0.805 ± 0.03 researchgate.net |

Compound Names

| Number/Name | Chemical Name/Description |

| 5 | 1-(3-(benzyloxy)pyrazin-2-yl)-3-(3,4-dichlorophenyl)urea |

| 6 | Chromene derivative |

| 8b | α-phenylethylamine-pyrrolidone derivative |

| 8g | α-phenylethylamine-pyrrolidone derivative |

| 10 | Chromene derivative |

| 14 | Pyridyl/pyrazinyl thiourea derivative |

| 15 | Fluoro-substituted Imidazo[1,2-a]pyridine derivative |

| 33 | Urea-substituted Imidazo[1,2-a]pyridine derivative |

| 35 | Imidazo[1,2-a]pyridine derivative |

| 46 | N-phenyl-pyrazole derivative |

| 112 | Pyrimidine urea derivative |

| C31 | Phenyl-pyrrolidine derivative, Cyclophilin inhibitor |

| SB-705498 | N-(2-bromophenyl)-N'-[((R)-1-(5-trifluoromethyl-2-pyridyl)pyrrolidin-3-yl)]urea |

| Acarbose | α-glucosidase inhibitor (standard) |

| Cyclosporin A (CsA) | mPTP inhibitor (standard) |

| Akt | Protein Kinase B |

| MDM2 | Murine Double Minute 2 |

| p53 | Tumor protein p53 |

| mPTP | Mitochondrial Permeability Transition Pore |

| CypD | Cyclophilin D |

| PI3Kα | Phosphoinositide 3-Kinase alpha |

| mTOR | Mammalian Target of Rapamycin |

| TRPV1 | Transient Receptor Potential Vanilloid 1 |

| TrkA/B/C | Tropomyosin Receptor Kinase A/B/C |

| α-Glucosidase | Alpha-glucosidase |

| Aldose Reductase | Aldose Reductase |

Beta-ketoacyl-acyl carrier protein synthase III (FabH) Inhibition

Beta-ketoacyl-acyl carrier protein synthase III (FabH) is a critical enzyme in the initiation of the type II fatty acid biosynthesis pathway in bacteria. scielo.org.mx This pathway's presence in bacteria and its distinctness from the corresponding pathway in humans make FabH an attractive target for the development of novel antibacterial agents. scielo.org.mx The enzyme catalyzes the condensation of acyl-CoA with malonyl-ACP to initiate fatty acid elongation.

A series of sulphonyl urea derivatives have been synthesized and evaluated for their potential to inhibit FabH. scielo.org.mx While not all are pyrrolidinyl derivatives, this class of compounds provides insight into the urea scaffold's interaction with the enzyme. In silico docking studies have been employed to predict the binding modes of these derivatives within the FabH active site, suggesting that their antimicrobial activity is linked to the inhibition of this enzyme. scielo.org.mx The interaction often involves hydrogen bonding and other non-covalent interactions with key amino acid residues in the enzyme's binding pocket. scielo.org.mx

Below is a table detailing the characteristics of some synthesized sulphonyl urea derivatives that have been studied in the context of FabH inhibition. scielo.org.mx

| Compound ID | R Group | Molecular Formula | Yield (%) | Melting Point (°C) |

| 6a | Cyclopropyl | C₅H₉NO₄S | 61 | 205-207 |

| 6b | Pentafluorophenyl | C₈H₄F₅NO₄S | 59 | 186-188 |

| 6c | p-Tolyl | C₉H₁₁NO₄S | 69 | 192-194 |

| Data sourced from a study on sulphonyl urea derivatives as potential FabH inhibitors. scielo.org.mx |

These findings underscore the potential of urea-based compounds as a scaffold for developing new inhibitors of bacterial FabH. scielo.org.mxnih.gov

Cellular Pathway Modulation and Downstream Effects

Apoptosis Induction in Cancer Cell Lines by Pyrrolidinyl Urea Derivative 6

A notable example of a pyrrolidinyl urea derivative's anticancer activity is demonstrated by the thieno[2,3-d]pyrimidine-based urea derivative, designated as KM6 . cu.edu.eg This compound has been shown to induce apoptosis, or programmed cell death, in breast cancer cell lines, including both tamoxifen-sensitive (MCF7) and tamoxifen-resistant (LCC2) cells. cu.edu.eg The induction of apoptosis is a key mechanism for the elimination of cancer cells.

KM6's pro-apoptotic effects are mediated through the modulation of several key cellular proteins involved in the apoptotic cascade. cu.edu.eg Research has shown that treatment with KM6 leads to a significant upregulation of caspases, which are the primary executioners of apoptosis. cu.edu.eg Specifically, it increases the activity of caspase-8 (involved in the extrinsic pathway), caspase-9 (involved in the intrinsic pathway), and caspase-3 (an executioner caspase). cu.edu.eg

Furthermore, KM6 influences the expression of proteins that regulate apoptosis. It has been observed to increase the expression of the tumor suppressor gene p53 and alter the ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein BCL-2, favoring cell death. cu.edu.eg The compound also downregulates the expression of the proliferation marker Ki-67 and the anti-apoptotic protein survivin. cu.edu.eg

The table below summarizes the apoptotic effects of KM6 in MCF7 breast cancer cells. cu.edu.eg

| Apoptotic Marker | Effect of KM6 Treatment | Percentage Change |

| Caspase-8 | Upregulation | +53.8% |

| Caspase-9 | Upregulation | +49% |

| Caspase-3 | Upregulation | +76.4% |

| p53 | Upregulation | +19.5% |

| Data represents the percentage increase in activity or expression in MCF7 cells treated with KM6 compared to control. cu.edu.eg |

These findings highlight the potential of Pyrrolidinyl urea derivative 6 (KM6) as a therapeutic agent that can overcome resistance to existing cancer therapies by effectively inducing apoptosis. cu.edu.eg

Broader Cellular Responses Mediated by Pyrrolidinyl Urea Derivatives

The biological activities of pyrrolidinyl urea derivatives extend beyond the direct induction of apoptosis and encompass a wider range of cellular responses. nih.govnih.gov These compounds are often designed as inhibitors of specific cellular targets, such as protein kinases, which are crucial for signal transduction and cellular regulation. google.comsci-hub.se

Moreover, some pyrrolopyrimidine urea derivatives have been found to induce apoptosis through a p53-independent mitochondrial pathway. nih.gov This is particularly significant as many cancers have mutations in the p53 gene, rendering them resistant to therapies that rely on a functional p53 pathway. nih.gov The ability to bypass p53 and still trigger apoptosis through the BAX/BAK-dependent pathway represents a promising strategy for treating such cancers. nih.gov

In addition to their anticancer properties, urea derivatives are being explored for other therapeutic applications. For example, certain derivatives act as anti-senescence compounds in plants, potentially through a cytokinin-independent mechanism. frontiersin.org Others have been developed as antagonists for the Stimulator of Interferon Genes (STING) protein, with potential applications in treating inflammatory diseases. google.com The versatility of the urea scaffold allows for the design of molecules that can modulate a variety of cellular pathways and receptors.

Analog Design, Optimization, and Lead Compound Development for Pyrrolidinyl Urea Derivative Series

Rational Design and Synthesis of Pyrrolidinyl Urea (B33335) Analogs for Enhanced Efficacy

The rational design of pyrrolidinyl urea analogs often begins with a known inhibitor or a fragment identified through screening. The goal is to create new molecules with improved efficacy, selectivity, and pharmacokinetic properties. A key strategy involves structure-based drug design, where the crystal structure of the target protein is used to guide the modification of the lead compound.

For instance, in the development of inhibitors for Apoptosis Signal-Regulating Kinase 1 (ASK1), a target for inflammatory diseases, researchers designed a series of novel pyridin-2-yl urea derivatives. mdpi.com The design aimed to create compounds with favorable physicochemical properties compared to existing inhibitors. The general synthesis for these pyridin-2-yl ureas involves a straightforward, high-yield concerted mechanism. It begins with the reaction of a substituted aniline with phenyl chloroformate, followed by the addition of an appropriate amine, such as N,N-diisopropylethylamine, to yield the final urea product. mdpi.com

A general synthetic scheme for aryl urea derivatives is outlined below:

Scheme 1: General Synthesis of Pyridin-2-yl UreasWhere R1 and R2 represent various aryl and alkyl substituents.

This synthetic approach was used to generate a series of compounds, including a specific Pyrrolidinyl urea derivative 6 . mdpi.com The design of this series focused on exploring the structure-activity relationship (SAR) by modifying the substituents on the aryl rings to enhance binding affinity with the target kinase.

The versatility of the pyrrolidinyl scaffold allows for its incorporation in various ways. For example, in the development of antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), a series of retro bis-aminopyrrolidine ureas were designed and synthesized to explore SAR and improve oral bioavailability. nih.gov Similarly, novel pyrrolopyrimidine urea derivatives were rationally designed as covalent inhibitors of the KRASG12C mutation, a critical target in lung cancer. nih.gov This design was guided by the structure of a known inhibitor, sotorasib, aiming to discover new chemical scaffolds. nih.gov

Strategies for Potency and Selectivity Improvement in Lead Optimization

Lead optimization is a critical phase in drug discovery where an initial "hit" or lead compound is iteratively modified to enhance its drug-like properties. danaher.com The primary goals are to increase potency against the intended target, improve selectivity over other related targets (to reduce side effects), and optimize pharmacokinetic (ADME - absorption, distribution, metabolism, and excretion) characteristics. danaher.com

A fundamental strategy in this phase is the detailed analysis of the Structure-Activity Relationship (SAR). This involves synthesizing a library of analogs where specific parts of the lead molecule are systematically changed, and the effect on biological activity is measured. For example, in the optimization of pyrazole urea-based inhibitors of p38 MAP kinase, researchers replaced a methyl group on the pyrazole ring with a phenyl group, which resulted in a 40-fold improvement in binding potency. columbia.edu X-ray crystallography revealed that the new phenyl group occupied a hydrophobic pocket, explaining the enhanced activity. columbia.edu

Another key strategy is to improve metabolic stability. In the development of ASK1 inhibitors, a lead compound, YD57, was identified as a potent inhibitor but also showed activity against several cell cycle-regulating kinases. nih.gov Further optimization would focus on modifying the structure to reduce this off-target activity, thereby improving selectivity. Computational methods, such as molecular docking and binding free energy calculations, are invaluable tools in this process. They allow researchers to predict how a modification will affect the binding mode and affinity of a compound, helping to prioritize which analogs to synthesize. mdpi.com

In the KRASG12C inhibitor project, SAR analysis of the pyrrolopyrimidine urea series revealed that different substituents at the acrylamide warhead and the terminal phenyl ring significantly impacted inhibitory activity. nih.gov This systematic modification led to the discovery of compounds with nanomolar potency.

Table 1: Strategies for Lead Optimization of Urea Derivatives

| Strategy | Example Application | Outcome |

|---|---|---|

| SAR Exploration | Replacement of N-methyl with N-phenyl on pyrazole core (p38 inhibitors) columbia.edu | 40-fold increase in binding potency. |

| Structure-Based Design | Introduction of a CF3-thiazole substituent (Topoisomerase inhibitors) nih.gov | Improved inhibitory potency due to favorable lipophilic interaction. |

| Improving Selectivity | Modification of pyridinyl urea scaffold (ASK1 inhibitors) nih.gov | Reduction of off-target effects on cell-cycle kinases. |

| Enhancing Bioavailability | Modification of bis-aminopyrrolidine urea side chains (MCH-R1 antagonists) nih.gov | Achieved good oral bioavailability in rat models. |

Identification and Advancement of Novel Lead Compounds within the Pyrrolidinyl Urea Class

Through rigorous analog design and optimization, several promising lead compounds have emerged from the pyrrolidinyl urea class and its close analogs. These compounds exhibit high potency and serve as candidates for further preclinical development.

In the pursuit of ASK1 kinase inhibitors, a series of pyridin-2-yl urea derivatives were synthesized and tested. mdpi.com Within this series, compound 2 was identified as a particularly potent lead, demonstrating an IC₅₀ (half-maximal inhibitory concentration) of 1.55 ± 0.27 nM in in vitro bioassays. This potency is comparable to Selonsertib, a known clinical inhibitor of ASK1. mdpi.com

Table 2: In Vitro Activity of Lead ASK1 Inhibitors

| Compound | Target | IC₅₀ (nM) |

|---|---|---|

| Compound 2 | ASK1 | 1.55 ± 0.27 mdpi.com |

| Selonsertib (Reference) | ASK1 | Comparable to Compound 2 mdpi.com |

Another significant advancement was the discovery of SK-17 , a pyrrolopyrimidine urea derivative targeting the KRASG12C mutation. nih.gov Through structure-based design and extensive SAR studies, SK-17 emerged as a highly potent and direct inhibitor. Cellular assays demonstrated that it potently inhibits the proliferation of KRASG12C-mutated cancer cells, induces apoptosis, and effectively blocks the downstream KRAS signaling pathway. nih.gov In xenograft mouse models, SK-17 showed outstanding tumor growth suppression with a good safety profile, marking it as a promising lead compound for in-depth structural optimization and potential clinical development. nih.gov

The development of urea-based inhibitors of glutamate carboxypeptidase II (GCPII) also led to a potent lead compound, 8d , which was found to reduce the perception of inflammatory pain, offering a novel approach to pain management. researchgate.net These examples underscore the success of rational design and optimization in identifying advanced lead compounds within the broader aryl urea class, capable of modulating diverse and critical biological targets.

Future Research Directions for Pyrrolidinyl Urea Derivative 6 and Analogous Compounds

Emerging Therapeutic Areas for Exploration

While initial studies of sEH inhibitors focused on hypertension and diabetes, the therapeutic potential of these compounds, including pyrrolidinyl urea (B33335) derivatives, is expanding into a variety of complex diseases. frontiersin.orgnih.gov

One of the most promising new frontiers is in the realm of neurodegenerative and neurological disorders . Research has demonstrated that sEH is upregulated in the brains of Alzheimer's disease (AD) patients. nih.gov Inhibition of this enzyme has shown beneficial effects in animal models of AD, including the reduction of neuroinflammation, tau hyperphosphorylation, and amyloid plaque burden, ultimately leading to improved cognitive function. nih.govmdpi.com This suggests that targeting sEH with compounds like Pyrrolidinyl urea derivative 6 could be a viable strategy for AD therapy. nih.gov Furthermore, the neuroprotective effects of sEH inhibitors are being explored in other central nervous system (CNS) diseases such as Parkinson's disease and depression. nih.gov

Another significant area of investigation is visceral and neuropathic pain . nih.gov Recent studies have highlighted the potential of sEH inhibitors in managing pain-related disorders. For instance, benzohomoadamantane-based ureas have demonstrated analgesic efficacy in murine models of cystitis, a model for visceral pain, suggesting painful bladder syndrome as a new indication for sEH inhibitors. nih.gov Given that sEH inhibitors are already in development for treating neuropathic pain in humans, this class of compounds, including pyrrolidinyl urea derivatives, represents a promising pharmacological approach. frontiersin.org

The role of sEH inhibitors is also being actively investigated in a range of other pathologies including cancer, ocular diseases, and pulmonary, kidney, heart, and liver diseases . nih.govfrontiersin.org For example, some urea derivatives have been explored for their anticancer properties, exhibiting antiproliferative effects against various cancer cell lines. ontosight.aisemanticscholar.org In the context of pulmonary disease, sEH inhibitors have shown positive initial findings in improving endothelial function in smokers with Chronic Obstructive Pulmonary Disease (COPD). frontiersin.org The broad applicability stems from the ability of sEH inhibitors to reduce inflammation, decrease oxidative stress, and improve mitochondrial function. nih.govfrontiersin.org

Integration of Advanced Preclinical Characterization Techniques

The robust preclinical evaluation of Pyrrolidinyl urea derivative 6 and its analogues is critical for their advancement as clinical candidates. The integration of sophisticated characterization techniques is essential to build a comprehensive understanding of their pharmacological profile.

In vitro profiling is a fundamental first step. This involves a cascade of assays to determine the compound's potency and selectivity. For sEH inhibitors, this includes measuring the IC50 values against the target enzyme from various species to identify broadly potent inhibitors. frontiersin.org For instance, a screening of a large library of sEH inhibitors identified six compounds with IC50 values under 1 nM for human, feline, canine, and equine sEH. frontiersin.org

Table 1: Example of In Vitro Antiproliferative Activity of a Urea Derivative This table is illustrative and based on findings for a related urea compound, not specifically Pyrrolidinyl urea derivative 6.

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| A549 | Lung Cancer | 5.40 |

| HCT-116 | Colorectal Cancer | 4.80 |

| PC-3 | Prostate Cancer | 6.20 |

Data derived from studies on 1-Phenyl-3-(3-pyrrolidinyl)urea.

Molecular modeling and docking studies are powerful computational tools that provide insights into the binding interactions between the inhibitor and the target protein. These studies can elucidate how the urea structure forms hydrogen bonds with amino acid residues within the active site of sEH, contributing to its binding affinity and specificity. This information is invaluable for the rational design of more potent and selective inhibitors. biorxiv.org

In vivo pharmacokinetic (PK) and pharmacodynamic (PD) studies in animal models are crucial to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds. nih.govfrontiersin.org For example, studies on the sEH inhibitor TPPU have demonstrated its favorable metabolic stability, allowing it to remain in the bloodstream for longer periods compared to older inhibitors. frontiersin.org These studies help in establishing a dose-response relationship and a therapeutic window.

Advanced cellular assays are also being employed to understand the mechanism of action at a cellular level. Techniques like cell cycle analysis and apoptosis assays can reveal the antiproliferative effects of these compounds. semanticscholar.orgnih.gov For instance, a novel series of pyrrolopyrimidine urea derivatives was shown to induce apoptosis and inhibit the downstream KRAS pathway in cancer cells. nih.gov

Innovative Methodologies in Pyrrolidinyl Urea Derivative Design and Development

The design and development of new pyrrolidinyl urea derivatives are benefiting from several innovative methodologies aimed at enhancing therapeutic efficacy and overcoming challenges like drug resistance.

Structure-based drug design is a key strategy that utilizes the three-dimensional structure of the target protein to design molecules that can bind to it with high affinity and selectivity. nih.gov This rational approach, often guided by computational modeling, allows for the targeted modification of lead compounds to improve their pharmacological properties. biorxiv.org

Molecular hybridization is another innovative approach where two or more pharmacophoric units are combined into a single molecule to create a new chemical entity with a potentially synergistic or additive effect. semanticscholar.org This strategy has been used to design N-aryl-N'-arylmethylurea scaffolds with significant antiproliferative activities. semanticscholar.org

The development of dual-target or multi-target inhibitors is a growing area of interest. nih.govnih.gov The rationale is that modulating two or more targets simultaneously can provide a superior therapeutic effect and a better side-effect profile, particularly for complex multifactorial diseases. nih.gov For example, dual inhibitors targeting both sEH and cyclo-oxygenase-2 (COX-2) or sEH and PPARγ are being explored for their enhanced anti-inflammatory and metabolic regulatory effects. nih.gov

Furthermore, the synthesis of novel derivatives by conjugating the pyrrolidinyl scaffold with other heterocyclic systems, such as quinoxaline (B1680401), is being explored to develop new classes of therapeutic agents with a broad spectrum of activity, including antimicrobial properties. researchgate.net

Table 2: Summary of Innovative Design Strategies

| Methodology | Description | Potential Advantage |

|---|---|---|

| Structure-Based Design | Utilizes the 3D structure of the target to design complementary molecules. nih.gov | Increased potency and selectivity. |

| Molecular Hybridization | Combines multiple pharmacophores into a single molecule. semanticscholar.org | Synergistic or additive therapeutic effects. |

| Dual-Target Inhibition | Designing molecules to interact with two or more biological targets. nih.govnih.gov | Enhanced efficacy and improved side-effect profile for complex diseases. |

The continuous evolution of these design and development strategies holds great promise for the discovery of novel and more effective pyrrolidinyl urea derivatives for a wide range of human diseases.

Q & A

Q. What are the established synthetic routes for Pyrrolidinyl Urea Derivative 6, and how do reaction conditions influence stereoselectivity?

- Methodological Answer : The synthesis typically involves ethynylation or propargylation of chiral non-racemic cyclic nitrones. For example, Grignard reagents derived from propargyl bromide enable stereoselective installation of triple bonds in the pyrrolidine ring. Reaction parameters such as solvent polarity (e.g., MeOH-H₂O mixtures), temperature, and catalysts (e.g., Cu(OAc)₂, sodium ascorbate) critically affect diastereoselectivity and yield . Optimization should prioritize minimizing side reactions (e.g., over-alkylation) and confirming stereochemistry via X-ray crystallography or NMR .

Q. How can researchers validate the structural integrity and purity of Pyrrolidinyl Urea Derivative 6?

- Methodological Answer : Use a combination of analytical techniques:

- X-ray crystallography for absolute configuration determination (e.g., crystal data for urea derivatives in Table C2 ).

- HPLC-MS to assess purity and detect trace impurities.

- NMR spectroscopy (¹H, ¹³C, DEPT) to confirm functional groups and stereochemistry.

Cross-validate results with computational methods (e.g., DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. What in vitro assays are most effective for initial screening of Pyrrolidinyl Urea Derivative 6’s biological activity?

- Methodological Answer : Prioritize target-specific assays based on the derivative’s hypothesized mechanism. For antiviral research, use:

- HIV-1/2 reverse transcriptase inhibition assays (e.g., comparison of EC₅₀ values for azido vs. pyrrolidinyl analogues ).

- Cellular cytotoxicity assays (e.g., MTT assays) to establish therapeutic indices.

Ensure dose-response curves are generated across ≥3 biological replicates to confirm reproducibility .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies resolve contradictions in Pyrrolidinyl Urea Derivative 6’s efficacy across analogs?

- Methodological Answer :

- Systematic substitution : Compare analogs with varying substituents (e.g., piperidinyl vs. pyrrolidinyl groups) to identify critical moieties for activity. For example, piperidinyl analogs (e.g., compound 22c) showed higher antiviral activity than pyrrolidinyl derivatives (22b), suggesting ring size impacts target binding .

- Computational docking : Use molecular dynamics simulations to model interactions with targets (e.g., TRKA kinase domain ).

- Data normalization : Account for variables like solubility and cellular uptake using logP calculations or parallel artificial membrane permeability assays (PAMPA) .

Q. What experimental designs address discrepancies between in vitro and in vivo efficacy of Pyrrolidinyl Urea Derivative 6?

- Methodological Answer : Apply the PICOT framework to structure studies:

- Population : Select animal models with genetic or physiological relevance (e.g., TRKA-overexpressing xenografts ).

- Intervention : Optimize dosing regimens using pharmacokinetic studies (e.g., AUC, Cₘₐₓ).

- Comparison : Use positive controls (e.g., existing TRKA inhibitors) and vehicle groups.

- Outcome : Measure biomarkers (e.g., phosphorylated TRKA levels) alongside tumor regression.

- Time : Conduct longitudinal studies to assess chronic toxicity .

Q. How can researchers mitigate off-target effects of Pyrrolidinyl Urea Derivative 6 in complex biological systems?

- Methodological Answer :

- Proteome-wide profiling : Use kinome-wide selectivity screens (e.g., KINOMEscan) to identify unintended kinase interactions.

- CRISPR-Cas9 validation : Knock out the primary target (e.g., TRKA) to confirm on-target effects.

- Metabolomic profiling : Track metabolite shifts (via LC-MS) to detect pathway-level off-target impacts .

Q. What strategies improve the bioavailability of Pyrrolidinyl Urea Derivative 6 in preclinical models?

- Methodological Answer :

- Formulation optimization : Test co-solvents (e.g., PEG 400) or lipid-based carriers to enhance solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve membrane permeability.

- Pharmacokinetic studies : Measure plasma half-life and tissue distribution using radiolabeled compounds .

Data Analysis and Interpretation

Q. How should researchers analyze conflicting data on Pyrrolidinyl Urea Derivative 6’s mechanism of action?

- Methodological Answer :

- Triangulation : Combine orthogonal assays (e.g., enzymatic inhibition, cellular apoptosis, and protein binding studies).

- Meta-analysis : Aggregate data from independent studies to identify consensus pathways.

- Bayesian statistics : Quantify uncertainty in mechanistic hypotheses using probabilistic models .

Q. What statistical frameworks are appropriate for dose-response studies involving Pyrrolidinyl Urea Derivative 6?

- Methodological Answer :

- Four-parameter logistic (4PL) regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values.

- ANOVA with post-hoc tests : Compare efficacy across dose groups (e.g., Tukey’s HSD for multiple comparisons).

- Hill slope analysis : Identify cooperative binding effects in enzyme inhibition assays .

Ethical and Reproducibility Considerations

Q. How can researchers ensure reproducibility in studies involving Pyrrolidinyl Urea Derivative 6?

- Methodological Answer :

- Open science practices : Publish raw data (e.g., crystallography files, NMR spectra) in repositories like Zenodo.

- Detailed protocols : Document synthesis steps (e.g., Grignard reagent preparation ) and assay conditions (e.g., cell passage numbers).

- Collaborative validation : Partner with independent labs to replicate key findings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.